molecular formula C16H14O4 B1253856 2H-1-Benzopyran-7-ol, 2-(1,3-benzodioxol-5-yl)-3,4-dihydro-, (S)-

2H-1-Benzopyran-7-ol, 2-(1,3-benzodioxol-5-yl)-3,4-dihydro-, (S)-

Cat. No.: B1253856
M. Wt: 270.28 g/mol
InChI Key: DGOAORIWKTZFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-7-ol, 2-(1,3-benzodioxol-5-yl)-3,4-dihydro-, (S)- is a natural product found in Iryanthera lancifolia with data available.

Scientific Research Applications

Benzopyran Derivatives in Natural Products

  • Benzopyran derivatives, similar to 2H-1-Benzopyran-7-ol, have been identified in natural products. A study isolated new benzopyran derivatives from a mangrove endophytic fungus, demonstrating their presence in diverse biological sources (Yang et al., 2020).

Pharmaceutical Research

  • Benzopyran compounds have been studied for their potential pharmaceutical applications. For example, derivatives of 3,4-dihydro-2H-1-benzopyran-3-ol were synthesized and found to have selective coronary vasodilatory activity, indicating their potential in cardiovascular therapy (Cho et al., 1996).

Synthetic Methods and Chemical Properties

  • Research on benzopyrans also includes exploring efficient synthetic methods. A study reported a simple and rapid procedure for synthesizing new 2H-chromene derivatives, highlighting the chemical versatility of benzopyrans (Zonouzi et al., 2008).

Antimicrobial Activity

  • Some benzopyran derivatives have been investigated for their antimicrobial properties. A synthesis of certain benzopyran derivatives demonstrated significant antibacterial activities, suggesting their potential in developing new antimicrobial agents (Mulwad & Mayekar, 2008).

Structural Studies

  • The structural characteristics of benzopyrans have been a subject of study, with research exploring the molecular structure of compounds like N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide, contributing to the understanding of their chemical properties (Yoon et al., 1998).

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C16H14O4/c17-12-4-1-10-2-5-13(20-15(10)8-12)11-3-6-14-16(7-11)19-9-18-14/h1,3-4,6-8,13,17H,2,5,9H2

InChI Key

DGOAORIWKTZFLK-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)O)OC1C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CC2=C(C=C(C=C2)O)OC1C3=CC4=C(C=C3)OCO4

Synonyms

7-H-MDF
7-hydroxy-3',4'-(methylenedioxy)flavan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-7-ol, 2-(1,3-benzodioxol-5-yl)-3,4-dihydro-, (S)-
Reactant of Route 2
2H-1-Benzopyran-7-ol, 2-(1,3-benzodioxol-5-yl)-3,4-dihydro-, (S)-
Reactant of Route 3
Reactant of Route 3
2H-1-Benzopyran-7-ol, 2-(1,3-benzodioxol-5-yl)-3,4-dihydro-, (S)-
Reactant of Route 4
2H-1-Benzopyran-7-ol, 2-(1,3-benzodioxol-5-yl)-3,4-dihydro-, (S)-
Reactant of Route 5
2H-1-Benzopyran-7-ol, 2-(1,3-benzodioxol-5-yl)-3,4-dihydro-, (S)-
Reactant of Route 6
2H-1-Benzopyran-7-ol, 2-(1,3-benzodioxol-5-yl)-3,4-dihydro-, (S)-

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